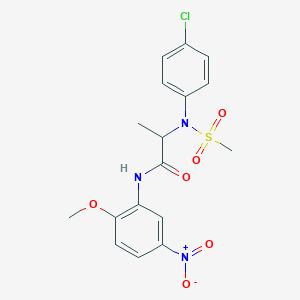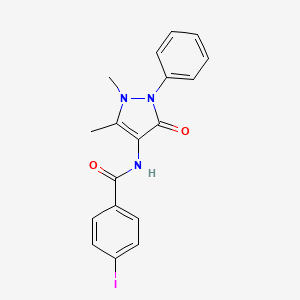![molecular formula C29H31N5O4 B4178342 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178342.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Descripción general
Descripción
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide, also known as BPN14770, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders.
Mecanismo De Acción
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide is a highly selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme. PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling, which is important for synaptic plasticity and memory formation. By inhibiting PDE4D, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide increases cAMP levels, leading to enhanced synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has been shown to increase cAMP levels, enhance synaptic plasticity, and improve cognitive function. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has also been shown to reduce amyloid beta levels and improve social behavior in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has also been shown to have a favorable safety profile in preclinical studies. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has some limitations for lab experiments. It is highly selective for PDE4D, which may limit its effectiveness in treating neurological disorders that involve other signaling pathways. Additionally, the optimal dosage and administration route of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide for therapeutic use in humans have not yet been established.
Direcciones Futuras
For the study of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide include the development of more potent and selective PDE4D inhibitors, investigation of the optimal dosage and administration route, and evaluation of its efficacy in clinical trials.
Aplicaciones Científicas De Investigación
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has been shown to improve cognitive function, reduce amyloid beta levels, and enhance synaptic plasticity. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has also been shown to improve social behavior and reduce repetitive behaviors in animal models of Fragile X syndrome and autism spectrum disorders.
Propiedades
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-nitro-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O4/c35-28(23-9-14-26(27(21-23)34(37)38)32-15-5-2-6-16-32)30-24-10-12-25(13-11-24)31-17-19-33(20-18-31)29(36)22-7-3-1-4-8-22/h1,3-4,7-14,21H,2,5-6,15-20H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDIIFGWYSUGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-nitro-4-piperidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4178262.png)
![2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole](/img/structure/B4178263.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4178269.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-tert-butylbenzamide](/img/structure/B4178288.png)
![4-methoxy-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178302.png)
![2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4178311.png)
![methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B4178312.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4178320.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178325.png)

![N-ethyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-naphthalenesulfonamide](/img/structure/B4178347.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4178363.png)
